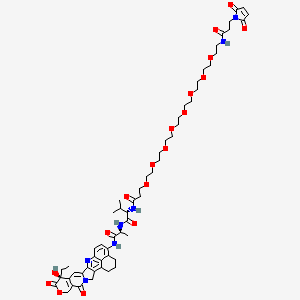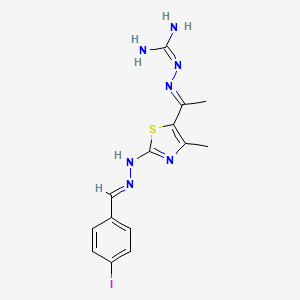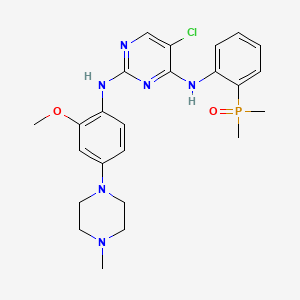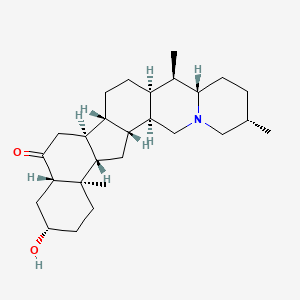
Delavinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delavinone is a steroidal alkaloid isolated from the bulbs of Fritillaria species, particularly Fritillaria cirrhosa and Fritillaria pallidiflora . It is known for its pharmacological properties and has been the subject of various scientific studies. The compound has a molecular formula of C27H43NO2 and a molecular weight of 413.64 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delavinone can be isolated from the methanol extract of Fritillaria species using modern chromatographic techniques The isolation process involves several steps, including extraction, purification, and identification
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Fritillaria bulbs. The process includes harvesting the bulbs, drying, and extracting the active compounds using solvents like methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Delavinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Delavinone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of delavinone involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating specific enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but this compound is believed to influence pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Delavinone is structurally similar to other steroidal alkaloids, including:
- Imperialine
- Verticine
- Verticinone
- Peimisine
- Yibeinoside A
- Delavine
- Ebeidinone
Uniqueness
What sets this compound apart from these similar compounds is its unique pharmacological profile and specific biological activities. While many of these compounds share similar structural features, this compound’s distinct effects on certain molecular targets make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H43NO2 |
|---|---|
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
InChI-Schlüssel |
MWBJDDYEYGDWCZ-ATGPSCQOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
Kanonische SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


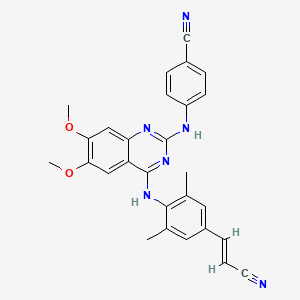
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
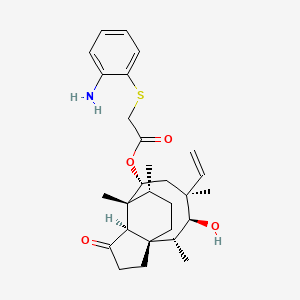
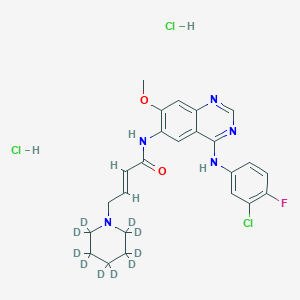
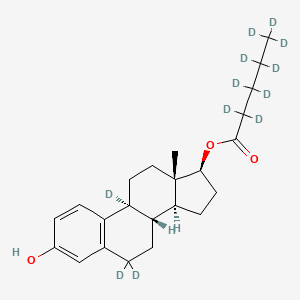
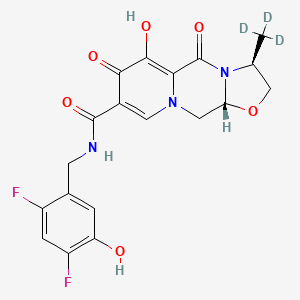
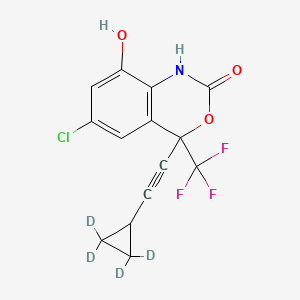
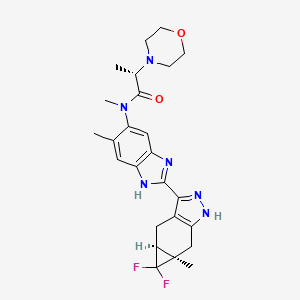
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
